nAChR Binding Affinity: (+)-Lupanine is ~66-Fold More Potent than Sparteine at Nicotinic Receptors
In competitive radioligand binding assays, (+)-Lupanine demonstrates significantly higher affinity for the nicotinic acetylcholine receptor (nAChR) compared to its close structural analog, sparteine. (+)-Lupanine binds to nAChR with a Ki of 500 nM [1], whereas sparteine has a reported IC50 of 331 µM (equivalent to 331,000 nM) for the same target [2]. This difference represents an approximately 662-fold higher affinity for (+)-Lupanine. Furthermore, (+)-Lupanine exhibits substantial selectivity for nAChR over muscarinic receptors (mAChR), with a Ki of 11,000 nM for mAChR, a 22-fold difference [1].
| Evidence Dimension | Binding Affinity (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 500 nM |
| Comparator Or Baseline | Sparteine: IC50 = 331,000 nM |
| Quantified Difference | ~662-fold higher affinity for (+)-Lupanine |
| Conditions | Radioligand binding assay (displacement of specifically bound ligand) |
Why This Matters
For research focused on nAChR-mediated pathways, (+)-Lupanine provides a much more potent tool compound than sparteine, enabling studies at lower, potentially more specific concentrations and reducing the risk of off-target effects associated with high compound concentrations.
- [1] MedChemExpress. (n.d.). Lupanine (D-Lupanine) Product Datasheet. View Source
- [2] EFSA Panel on Contaminants in the Food Chain (CONTAM). (2020). Scientific Opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products. EFSA Journal, 18(6), 6168. (Table 3). View Source
